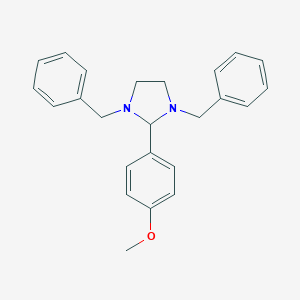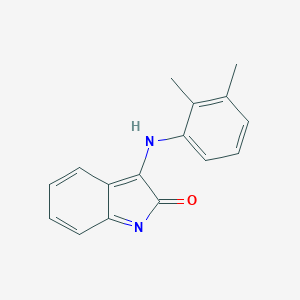
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine is a synthetic compound with the molecular formula C24H26N2O It belongs to the class of imidazolidines, which are five-membered heterocyclic compounds containing two nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine can be synthesized through a multi-step process. One common method involves the reaction of benzylamine with 4-methoxybenzaldehyde to form an imine intermediate. This intermediate is then cyclized with benzyl chloride in the presence of a base, such as sodium hydride, to yield the desired imidazolidine compound. The reaction is typically carried out in an organic solvent like tetrahydrofuran under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using cost-effective reagents, and employing purification techniques such as recrystallization or chromatography to obtain the pure compound.
化学反应分析
Types of Reactions
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding imidazolidinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.
Substitution: The benzyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Imidazolidinones.
Reduction: Amine derivatives.
Substitution: Various substituted imidazolidines depending on the nucleophile used.
科学研究应用
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of 1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
相似化合物的比较
Similar Compounds
- 1,3-Dibenzyl-2-(2-methoxyphenyl)imidazolidine
- 1,3-Dibenzyl-2-[3-(benzyloxy)phenyl]imidazolidine
- 1,3-Dibenzyl-2-[4-(benzyloxy)-3-methoxyphenyl]imidazolidine
Uniqueness
1,3-Dibenzyl-2-(4-methoxyphenyl)imidazolidine is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for diverse research applications.
属性
IUPAC Name |
1,3-dibenzyl-2-(4-methoxyphenyl)imidazolidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O/c1-27-23-14-12-22(13-15-23)24-25(18-20-8-4-2-5-9-20)16-17-26(24)19-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBLZBIKFFYZJG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N'-[3-(2-benzoylcarbohydrazonoyl)-2-methoxy-5-methylbenzylidene]benzohydrazide](/img/structure/B390091.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-iodoaniline](/img/structure/B390085.png)
![N'-(4-bromobenzylidene)-2-({2-[2-(4-bromobenzylidene)hydrazino]-2-oxoethyl}sulfanyl)acetohydrazide](/img/structure/B390086.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-4-methylaniline](/img/structure/B390087.png)

![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-nitroaniline](/img/structure/B390104.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-methoxyaniline](/img/structure/B390105.png)
![2,7-bis(4-methoxyphenyl)benzo[lmn][3,8]phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B390106.png)
![2-([1,1'-biphenyl]-4-yloxy)-N'-(3-{2-[([1,1'-biphenyl]-4-yloxy)acetyl]carbohydrazonoyl}-2-methoxy-5-methylbenzylidene)acetohydrazide](/img/structure/B390093.png)
![N'-{1-[(4-tert-butylphenyl)sulfonyl]-2,2,6,6-tetramethyl-4-piperidinylidene}-3-nitrobenzohydrazide](/img/structure/B390095.png)
![2-(3,5-DIMETHYLPHENOXY)-N'-[(E)-{3-[(E)-{[2-(3,5-DIMETHYLPHENOXY)ACETAMIDO]IMINO}METHYL]-2-METHOXY-5-METHYLPHENYL}METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B390098.png)
![1-{4-[(4-{2,4-Bisnitrophenoxy}-3-methoxybenzylidene)amino]phenyl}ethanone](/img/structure/B390099.png)
![N-[4-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-methylaniline](/img/structure/B390100.png)
![4'-[(4-{2,4-Bisnitrophenoxy}-3-methoxybenzylidene)amino][1,1'-biphenyl]-4-ol](/img/structure/B390101.png)
